molecular formula C19H19NO2 B11947435 Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate CAS No. 58286-94-5

Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate

Cat. No.: B11947435
CAS No.: 58286-94-5
M. Wt: 293.4 g/mol
InChI Key: IZHNIWLBVIDJPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its unique structural features. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
  • Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
  • Trans-α,α,α′,α′-tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol

Uniqueness

Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate stands out due to its specific ethyl carbamate group, which imparts unique chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents or functional groups .

Properties

CAS No.

58286-94-5

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)carbamate

InChI

InChI=1S/C19H19NO2/c1-2-22-19(21)20-17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3,(H,20,21)

InChI Key

IZHNIWLBVIDJPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

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